2,4,6-Triiodoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9004. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

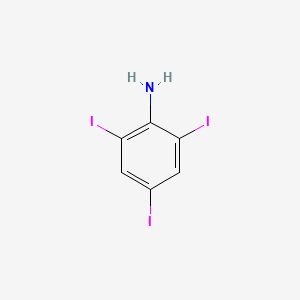

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-triiodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOYQZRQXNVAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278663 | |

| Record name | 2,4,6-Triiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24154-37-8 | |

| Record name | 24154-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Triiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triiodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Triiodoaniline: A Comprehensive Technical Guide

CAS Number: 24154-37-8

This technical guide provides an in-depth overview of 2,4,6-Triiodoaniline, a key intermediate in synthetic organic chemistry with significant applications in the development of pharmaceuticals, particularly as a precursor to iodinated contrast agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and characterization.

Chemical and Physical Properties

This compound is a substituted aniline derivative characterized by the presence of three iodine atoms at the 2, 4, and 6 positions of the benzene ring.[1] This high degree of iodination significantly influences its molecular weight and physical properties. The compound is typically a solid at room temperature, with a color ranging from beige to dark brown.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24154-37-8 | [3] |

| Molecular Formula | C₆H₄I₃N | [1] |

| Molecular Weight | 470.82 g/mol | [1] |

| Appearance | Beige to dark brown solid | [2] |

| Purity | ≥95% | [1] |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Solubility | Poorly soluble in water. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.86 (s, 2H, Ar-H), δ 4.66 (br s, 2H, -NH₂) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 147.0, 145.4, 83.0, 78.8 ppm | [1] |

| Mass Spectrometry (LC-ESI-QTOF) | Precursor Adduct [M+H]⁺: 471.7551 m/z | [4] |

| Infrared (IR) Spectroscopy | N-H stretching at ~3305 cm⁻¹, C-I vibrations at 536 cm⁻¹ | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic iodination of aniline.[3] The strong activating and ortho-, para-directing effect of the amino group facilitates the introduction of three iodine atoms onto the aromatic ring.[3] A well-established and chemoselective method involves the use of potassium dichloroiodate (KICl₂) in an acidic medium.[1][5]

Experimental Protocol: Synthesis via Iodination with Potassium Dichloroiodate

This protocol describes a general procedure for the synthesis of this compound from aniline.

Materials:

-

Aniline

-

Potassium Dichloroiodate (KICl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Dichloromethane (DCM)

-

Sodium Bicarbonate Solution (saturated)

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of potassium dichloroiodate in dilute hydrochloric acid. An excess of the iodinating agent is typically used to ensure complete trisubstitution.[1]

-

Cool the flask in an ice bath.

-

Slowly add a solution of aniline in dilute hydrochloric acid to the stirred potassium dichloroiodate solution dropwise from a dropping funnel.[1] Maintain the temperature of the reaction mixture with the ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

-

Wash the crude product with deionized water.

-

The crude product is then dissolved in a suitable organic solvent, such as dichloromethane.

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or dichloromethane, to yield the final product. A reported yield for a similar synthesis is 91%.[6]

Applications in Research and Drug Development

This compound serves as a crucial building block in various areas of chemical synthesis, with its most prominent application being in the medical field.

-

Iodinated Contrast Agents (ICAs): The high atomic number of iodine makes its compounds effective at attenuating X-rays. This compound is a key precursor in the synthesis of non-ionic X-ray contrast agents used in medical imaging techniques like computed tomography (CT) scans.

-

Organic Synthesis: It is a valuable starting material for the synthesis of other multisubstituted aromatic compounds. For instance, it can be used to prepare 1,3,5-triiodobenzene.[5]

-

Medicinal Chemistry: The biological activity of some this compound derivatives makes them of interest for further investigation in drug discovery.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications of this compound

This diagram outlines the key application areas of this compound.

Caption: Key applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 24154-37-8 | Benchchem [benchchem.com]

- 4. This compound | C6H4I3N | CID 222556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene [inis.iaea.org]

- 6. cymitquimica.com [cymitquimica.com]

In-Depth Technical Guide to 2,4,6-Triiodoaniline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of 2,4,6-Triiodoaniline. This compound serves as a significant building block in organic synthesis, particularly in the development of novel pharmaceuticals and contrast agents.

Core Molecular and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄I₃N | [3] |

| Molecular Weight | 470.82 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| CAS Number | 24154-37-8 | [4] |

| Physical Form | Solid | [2] |

Molecular Structure

The molecular structure of this compound consists of a central benzene ring bonded to an amino group (-NH₂) and three iodine atoms. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions, which are occupied by the bulky iodine atoms.

Experimental Protocol: Synthesis of this compound

A well-established and chemoselective method for the synthesis of this compound involves the electrophilic substitution of aniline with potassium dichloroiodate (KICl₂) in an acidic medium.[4][6] The strong activating effect of the amino group directs the iodination to the ortho and para positions, resulting in the desired trisubstituted product.[4]

Experimental Workflow

The following diagram outlines the key steps for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Iodinating Agent: A solution of potassium dichloroiodate (KICl₂) is prepared in dilute hydrochloric acid. The acidic medium is crucial for the reaction to proceed.

-

Reaction: Aniline is added dropwise to the stirred solution of potassium dichloroiodate.[4] The reaction is an electrophilic aromatic substitution, where the iodine atoms substitute the hydrogen atoms at the 2, 4, and 6 positions on the aniline ring.

-

Isolation and Purification: Upon completion of the reaction, the solid product, this compound, precipitates out of the solution. The precipitate is then collected by filtration, washed with a suitable solvent to remove impurities, and subsequently dried to yield the final product.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | CAS 24154-37-8 | LGC Standards [lgcstandards.com]

- 4. This compound | 24154-37-8 | Benchchem [benchchem.com]

- 5. This compound | C6H4I3N | CID 222556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene [inis.iaea.org]

The Central Role of 2,4,6-Triiodoaniline: A Technical Guide for Chemical Synthesis and Drug Development

Introduction: 2,4,6-Triiodoaniline is a highly substituted aromatic amine that serves as a critical chemical intermediate in various fields, most notably in the development of pharmaceuticals and advanced materials. Its structure, featuring a benzene ring heavily functionalized with three iodine atoms and an amino group, imparts unique chemical properties that are leveraged in complex organic syntheses. The high iodine content makes it an exceptionally valuable precursor for the synthesis of X-ray contrast agents used in medical imaging. This guide provides an in-depth technical overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a solid compound at room temperature, and its key properties are summarized below.[1] The high degree of symmetry in the molecule simplifies its NMR spectra, making structural confirmation straightforward.

| Property | Value | Source |

| Molecular Formula | C₆H₄I₃N | [2][3][4] |

| Molecular Weight | 470.82 g/mol | [2][3] |

| CAS Number | 24154-37-8 | [4][5] |

| Appearance | Solid | [1][5] |

| Purity | Typically ≥95% | [2] |

| ¹H NMR (CDCl₃) | δ ~7.86 ppm (s, 2H, Ar-H), δ ~4.66 ppm (s, 2H, -NH₂) | [2] |

| ¹³C NMR (DMSO-d₆) | δ 147.0, 145.4, 83.0, 78.8 ppm | [2] |

| InChIKey | GNOYQZRQXNVAKE-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound: Methodologies and Protocols

The primary route for synthesizing this compound is through the direct electrophilic iodination of aniline. The strong activating effect of the amino group directs the iodine atoms to the ortho and para positions, resulting in the desired trisubstituted product.[2] Several methods have been developed to achieve this transformation with varying efficiencies, reaction times, and conditions.

Comparative Analysis of Synthesis Methods

| Method | Iodinating Reagent(s) | Reaction Time | Yield | Key Advantages |

| Potassium Dichloroiodate | Potassium dichloroiodate (KICl₂) in dilute HCl | - | High | Chemoselective, high purity product.[2][6][7] |

| N-Iodosuccinimide Grinding | N-Iodosuccinimide (NIS) | 5–8 minutes | 94–99% | Extremely short reaction time, high yield, solvent-free.[2][7] |

| Industrial Scale Iodination | Iodine, Potassium Iodate (KIO₃), Sulfuric Acid (H₂SO₄) | 0.5–24 hours | - | Cost-effective reagents suitable for large-scale production.[2] |

| Microwave-Assisted Synthesis | - | 10–15 minutes | - | Drastically reduced reaction times.[2] |

Experimental Protocols

Protocol 1: Synthesis via Iodination with Potassium Dichloroiodate in Acidic Media [2][6][7]

-

Preparation of Reagent Solution: Prepare a stirred solution of potassium dichloroiodate (KICl₂) in dilute hydrochloric acid (HCl). The stoichiometry of the reagents is critical and should be carefully calculated to ensure complete trisubstitution.

-

Reaction Initiation: Slowly add aniline dropwise to the stirred KICl₂ solution at a controlled temperature. The strong activating nature of the amino group facilitates the electrophilic substitution at the ortho and para positions.

-

Reaction Monitoring and Work-up: Monitor the reaction progress using an appropriate technique (e.g., TLC). Upon completion, the this compound product typically precipitates from the aqueous medium.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the product with water to remove residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., DCM) to achieve high purity.[8]

Protocol 2: Solid-State Synthesis using N-Iodosuccinimide (NIS) [2][7]

-

Reactant Preparation: In a mortar, combine aniline and N-Iodosuccinimide (NIS) in the appropriate stoichiometric ratio (typically 1:3).

-

Reaction: Grind the solid mixture at room temperature using a pestle. The reaction is typically rapid and complete within 5 to 8 minutes.

-

Work-up and Isolation: After the reaction is complete, the product mixture is worked up. This typically involves dissolving the mixture in a suitable organic solvent, followed by washing with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, and then water.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product. Purity can be assessed by GC, with reported purities often exceeding 95%.[7]

Core Applications as a Chemical Intermediate

The trifunctional nature of this compound—possessing three reactive iodine atoms and a versatile amino group—makes it a cornerstone intermediate for synthesizing more complex molecules.

Precursor for X-ray Contrast Agents

The most significant application of this compound is in the synthesis of iodinated X-ray contrast agents for medical imaging.[2] The high atomic number of iodine (Z=53) makes it effective at attenuating X-rays, thereby enhancing the visibility of internal structures in techniques like computed tomography (CT).[2] The aniline derivative serves as a scaffold onto which other functional groups are added to improve solubility, reduce toxicity, and control pharmacokinetic properties.

A key derivatization involves the acylation of the amino group. For instance, reacting this compound with 4-nitrobenzoyl chloride yields 4-nitro-N-(2,4,6-triiodophenyl) benzamide, a precursor for novel contrast agents.[2] This reaction is often performed efficiently under microwave irradiation.[2]

Intermediate in Azo Dye Synthesis

The amino group on this compound can be converted into a diazonium salt. This highly reactive intermediate can then be coupled with other aromatic compounds, such as phenols or other anilines, to form azo compounds.[2] The resulting molecules contain an -N=N- linkage (azo chromophore) and an extensive conjugated system, which is responsible for their color, making them useful as dyes.[2]

Synthesis of Radiolabeled Compounds

For drug development and metabolic studies, it is often necessary to trace the path of a molecule in a biological system. This is achieved by replacing one or more atoms with a radioactive isotope.[9] The iodine atoms on this compound can be substituted with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to create radiolabeled tracers. These tracers are invaluable tools in preclinical and clinical trials for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). The synthesis of such compounds involves specialized techniques, often starting from a precursor that can undergo halogen exchange or direct electrophilic radioiodination.[10]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 24154-37-8 | Benchchem [benchchem.com]

- 3. This compound | C6H4I3N | CID 222556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. moravek.com [moravek.com]

- 10. mdpi.com [mdpi.com]

The Synthesis of 2,4,6-Triiodoaniline: An In-depth Guide to the Electrophilic Substitution Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution mechanism underlying the synthesis of 2,4,6-Triiodoaniline, a key intermediate in the production of various pharmaceuticals and materials. The document details the reaction kinetics, presents established experimental protocols, and summarizes quantitative data to offer a thorough resource for laboratory and development applications.

Core Mechanism: Electrophilic Aromatic Substitution

The formation of this compound from aniline is a classic example of electrophilic aromatic substitution. The reaction is governed by the powerful activating and directing effects of the amino (-NH₂) group on the benzene ring.

Activation of the Aniline Ring

The amino group is a potent activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene.[1][2][3] Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system.[1] This donation of electron density is most pronounced at the ortho and para positions, making these sites highly nucleophilic and susceptible to attack by electrophiles.[1][4] This strong activation and ortho-, para-directing influence is the primary reason why the reaction proceeds readily to yield the trisubstituted product.[1]

Generation of the Electrophile (I⁺)

Molecular iodine (I₂) itself is a relatively weak electrophile and does not react efficiently with even highly activated aromatic rings like aniline.[1][5] To facilitate the substitution, a more potent electrophilic iodine species, often represented as an iodine cation equivalent (I⁺), must be generated in situ.[1] This is typically achieved by using molecular iodine in the presence of an oxidizing agent or by employing alternative iodinating reagents.[1]

Common methods for generating the electrophile include:

-

Oxidizing Agents: The reaction can be carried out with I₂ in the presence of an oxidizing agent such as nitric acid, iodic acid (HIO₃), or hydrogen peroxide (H₂O₂).[1][6] These agents oxidize the iodide counter-ion (I⁻) back to I₂, making the process more efficient.[6]

-

N-Iodosuccinimide (NIS): NIS is an efficient and milder alternative for iodination, often used in solid-state grinding methods for a green chemistry approach.[1][7]

-

Potassium Dichloroiodate (KICl₂): This reagent provides a chemoselective route to the desired product with high purity when used in a dilute hydrochloric acid solution.[1][7][8]

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is noted for its high reactivity and selectivity, often superior to I₂ or NIS.

The Stepwise Substitution Mechanism

The triiodination of aniline occurs in three successive electrophilic substitution steps, targeting the two ortho positions and the para position.

-

First Iodination (Para-position): The electron-rich aniline ring attacks the electrophilic iodine species (I⁺). This attack preferentially occurs at the para-position due to less steric hindrance compared to the ortho-positions. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] A base in the reaction mixture then removes a proton from the carbon atom bonded to the iodine, restoring the ring's aromaticity and forming 4-iodoaniline.

-

Second Iodination (Ortho-position): The resulting 4-iodoaniline is still a highly activated ring. The second electrophilic attack occurs at one of the available ortho-positions (C2 or C6), again proceeding through a sigma complex intermediate followed by deprotonation to yield 2,4-diiodoaniline.

-

Third Iodination (Ortho-position): The final iodination takes place at the remaining ortho-position. The nucleophilic attack from the 2,4-diiodoaniline ring on another I⁺ electrophile leads to the formation of the final product, this compound, after the loss of a proton.

The overall transformation is highly efficient due to the sustained activating effect of the amino group throughout the substitution sequence.

Caption: The mechanism of this compound synthesis.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen methodology, including the iodinating agent, solvent, and reaction conditions. The following table summarizes key quantitative data from various reported protocols.

| Method | Reagents | Reaction Time | Yield | Reference |

| N-Iodosuccinimide Grinding | Aniline, NIS | 5-8 minutes | 94-99% | [1][7] |

| Halogenation/Diazotization Strategy | Aniline, various | Not specified | 51% | [1] |

| Potassium Dichloroiodate in Acidic Media | Aniline, KICl₂, Dilute HCl | Not specified | High | [1][7][8] |

| Industrial Scale Iodination | 3,5-disubstituted aromatic amines, I₂, KIO₃, H₂SO₄ | 0.5-24 hours | High | [1] |

| Microwave-Assisted Synthesis | Aniline, Iodinating Agent | 10-15 minutes | High | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthesis. Below are protocols for two common and effective methods for preparing this compound.

Protocol 1: Synthesis using Potassium Dichloroiodate (KICl₂) in Acidic Media

This method is valued for its high chemoselectivity and the purity of the resulting product.[1][8]

Materials:

-

Aniline

-

Potassium Dichloroiodate (KICl₂)

-

Dilute Hydrochloric Acid (HCl)

-

Stir plate and magnetic stir bar

-

Dropping funnel

-

Reaction flask

Procedure:

-

Prepare a stirred solution of potassium dichloroiodate in dilute hydrochloric acid within the reaction flask.

-

Carefully add aniline dropwise to the KICl₂ solution using the dropping funnel while maintaining constant stirring.

-

Continue stirring the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the this compound precipitate is collected by filtration.

-

Wash the collected solid with water to remove any remaining acid and salts.

-

Dry the purified product.

Protocol 2: Solid-State Synthesis using N-Iodosuccinimide (NIS)

This green chemistry approach is notable for its rapid reaction time, high yield, and simple, solvent-free work-up.[1][7]

Materials:

-

Aniline

-

N-Iodosuccinimide (NIS)

-

Mortar and pestle

-

Spatula

Procedure:

-

Measure the appropriate stoichiometric amounts of aniline and NIS.

-

Combine the reagents in a mortar.

-

Grind the solid mixture vigorously with the pestle at room temperature.

-

The reaction proceeds rapidly, often with a noticeable color change, and is typically complete within 5-8 minutes.

-

After grinding is complete, the work-up is straightforward, often involving washing with a suitable solvent to remove the succinimide byproduct.

-

Isolate and dry the final this compound product.

Caption: Workflow for this compound synthesis via KICl₂.

References

- 1. This compound | 24154-37-8 | Benchchem [benchchem.com]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. Ch22: EArS of aromatic amines [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. Iodination - Common Conditions [commonorganicchemistry.com]

- 6. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene [inis.iaea.org]

The Decisive Role of the Amino Group in the Electrophilic Iodination of Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom into the aniline scaffold is a pivotal transformation in the synthesis of a vast array of pharmaceuticals, functional materials, and agrochemicals. The success of this reaction is intrinsically linked to the powerful influence of the amino group. This technical guide provides an in-depth analysis of the amino group's role in the iodination of aniline, offering a comparative overview of key methodologies, detailed experimental protocols, and a mechanistic exploration of this fundamental electrophilic aromatic substitution reaction.

The Activating and Directing Influence of the Amino Group

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution reactions, a consequence of its strong electron-donating resonance effect. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions. This heightened nucleophilicity makes the aromatic ring more susceptible to attack by electrophiles, such as the iodinating agent.

This electron-donating nature not only accelerates the rate of reaction compared to unsubstituted benzene but also governs the regioselectivity of the substitution. The increased electron density is most pronounced at the ortho and para carbons, directing the incoming electrophile to these positions. Consequently, the iodination of aniline predominantly yields ortho- and para-iodoaniline.

However, the very nature of the amino group presents challenges. Its basicity can lead to protonation in acidic media, forming the anilinium ion (-NH₃⁺). This protonated form is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. Therefore, controlling the reaction pH is crucial for successful iodination. Furthermore, the strong activation by the amino group can lead to polysubstitution, yielding di- and tri-iodinated products if the reaction conditions are not carefully controlled.

Comparative Analysis of Iodination Methodologies

Several reagents and conditions have been developed for the iodination of aniline, each with its own set of advantages and limitations. The choice of method often depends on the desired product (mono- vs. poly-iodinated), the scale of the reaction, and the sensitivity of other functional groups present in the molecule.

| Iodination Method | Reagents | Typical Solvent(s) | Reaction Time | Yield of p-Iodoaniline (%) | Key Features & Limitations |

| Direct Iodination | I₂, NaHCO₃ | Water | 0.5 - 1 hour | 75 - 84[1] | A classic, cost-effective method. The base neutralizes the HI byproduct, preventing the deactivation of aniline. Primarily yields the para isomer.[1] |

| Oxidative Iodination | I₂, HNO₃ | Acetic Acid | ~4 hours | Up to 98 (for substituted anilines)[2] | The oxidizing agent generates a more potent iodinating species in situ. Can be effective for less reactive anilines.[2] |

| N-Iodosuccinimide (NIS) | NIS | Acetonitrile, TFA | 5 min - 16 hours | 94 - 99[3] | A mild and efficient reagent. Reaction conditions can be tuned to control regioselectivity.[4][5] |

| Iodine Monochloride (ICl) | ICl | Various | Variable | Variable | A highly reactive iodinating agent, can lead to over-iodination if not used with caution. |

| Hypervalent Iodine Reagents | e.g., (Diacetoxyiodo)benzene (PIDA) | Various | Variable | High | These reagents offer clean and efficient iodination under mild conditions.[6] |

Experimental Protocols

Direct Iodination of Aniline using Iodine and Sodium Bicarbonate

This procedure is adapted from Organic Syntheses, a reliable source for robust and reproducible experimental methods.[1]

Procedure:

-

In a 3-liter beaker equipped with a mechanical stirrer, combine 110 g (1.2 moles) of aniline, 150 g (1.8 moles) of sodium bicarbonate, and 1 liter of water.

-

Cool the mixture to 12–15 °C by adding small pieces of ice.

-

With vigorous stirring, add 254 g (1 mole) of powdered iodine in portions of 15–20 g over a period of 30 minutes.

-

Continue stirring for an additional 20–30 minutes. The disappearance of the iodine color indicates the completion of the reaction.

-

Collect the precipitated crude p-iodoaniline by filtration through a Büchner funnel.

-

Press the solid to remove as much water as possible and allow it to air dry.

-

For purification, recrystallize the crude product from gasoline or ethanol to obtain colorless needles of p-iodoaniline. The reported yield is 165–185 g (75–84%).[1]

Iodination of Activated Anilines using N-Iodosuccinimide (NIS)

This method is a general procedure for the efficient iodination of activated aromatic compounds.[3]

Procedure:

-

In a mortar, place the substituted aniline (1 mmol) and N-iodosuccinimide (1.1 mmol).

-

Grind the mixture at room temperature for 5-8 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, add the reaction mixture to ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with deionized water, and dry.

-

This method often provides high yields (94-99%) and high purity of the mono-iodinated product.[3]

Mechanistic Insights and Visualizations

The iodination of aniline proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are visualized in the following diagrams.

Figure 1: General workflow for the electrophilic iodination of aniline.

The mechanism begins with the generation of a potent electrophile from molecular iodine, often assisted by a solvent or catalyst. This electrophile is then attacked by the electron-rich aniline ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the iodinated aniline product.

Figure 2: Mechanism of para-iodination of aniline.

The stability of the arenium ion intermediate determines the regioselectivity of the reaction. When the attack occurs at the para position, one of the resonance structures allows the positive charge to be delocalized onto the nitrogen atom of the amino group, providing significant stabilization. A similar stabilization occurs for ortho attack. In contrast, meta attack does not allow for this direct delocalization of the positive charge onto the nitrogen atom, making the corresponding intermediate less stable. Consequently, the formation of ortho- and para-iodoaniline is favored.

Conclusion

The amino group is the linchpin in the iodination of aniline, serving as a powerful activating and ortho-, para-directing substituent. A thorough understanding of its electronic effects is paramount for controlling the outcome of this crucial synthetic transformation. By carefully selecting the iodinating agent and reaction conditions, researchers can effectively manage the challenges of over-reactivity and achieve high yields of the desired iodinated aniline isomers. The methodologies and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis of iodine-containing aromatic compounds for a wide range of applications.

References

2,4,6-Triiodoaniline: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triiodoaniline is a highly functionalized aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Characterized by an aniline core symmetrically substituted with three iodine atoms at the ortho and para positions, this molecule offers a unique combination of reactive sites. The presence of the amino group and the three carbon-iodine bonds allows for a diverse range of chemical transformations, making it an important precursor for the synthesis of complex organic molecules, including pharmaceuticals, high-density materials, and novel heterocyclic systems. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and its utility in advanced organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₆H₄I₃N |

| Molecular Weight | 470.82 g/mol |

| Appearance | Dark-colored solid |

| CAS Number | 24154-37-8 |

| Purity (typical) | ≥95% |

Table 1: Physicochemical Properties of this compound.

Spectroscopic analysis provides the definitive structural confirmation of this compound. The high degree of symmetry in the molecule simplifies its NMR spectra.

| Technique | Data |

| ¹H NMR | In CDCl₃, the two equivalent aromatic protons at the C3 and C5 positions appear as a singlet at approximately δ 7.86 ppm. The amino group protons (-NH₂) typically appear as a broad singlet around δ 4.66 ppm.[1] |

| ¹³C NMR | In (CD₃)₂SO, four distinct signals are observed due to the molecule's symmetry: C1-NH₂ at δ 147.0 ppm, C3/C5-H at δ 145.4 ppm, C2/C6-I at δ 83.0 ppm, and C4-I at δ 78.8 ppm.[1] |

| IR | Key vibrational bands include N-H stretching of the amino group, which is observed around 3417 cm⁻¹ and 3305 cm⁻¹. The presence of hydrogen bonding can cause a red shift and broadening of these bands. C-I stretching vibrations are found at approximately 536 cm⁻¹. |

| Mass Spec | The mass spectrum shows a precursor adduct [M+H]⁺ at m/z 471.7551.[2] |

Table 2: Spectroscopic Data for this compound. [1]

Synthesis of this compound

The primary route for the synthesis of this compound is the direct electrophilic iodination of aniline. The strong activating and ortho-, para-directing nature of the amino group facilitates the introduction of three iodine atoms onto the aromatic ring. Several methods have been developed, with variations in the iodinating agent and reaction conditions.

Caption: General scheme for the synthesis of this compound.

Method 1: Iodination with Potassium Dichloroiodate

A well-established and effective method involves the use of potassium dichloroiodate (KICl₂) in a dilute hydrochloric acid solution.[1][3][4] This approach offers a chemoselective route to the desired product with high purity.[1]

Experimental Protocol:

A detailed protocol for this synthesis is described in the literature, highlighting the importance of stoichiometry and reaction conditions for achieving high yields.[3][4] The reaction typically involves the dropwise addition of aniline to a stirred solution of potassium dichloroiodate in dilute HCl.[1]

Method 2: Solid-State Iodination with N-Iodosuccinimide (NIS)

In line with the principles of green chemistry, a solvent-free approach using N-Iodosuccinimide (NIS) has been developed.[1] This method involves the simple grinding of aniline and NIS at room temperature, offering several advantages such as short reaction times (5-8 minutes), high yields (94-99%), and a simple work-up procedure.[5]

Experimental Protocol:

This compound as a Building Block in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its functional groups. The amino group can be diazotized and subsequently replaced, while the carbon-iodine bonds are amenable to a variety of cross-coupling reactions.

Deamination to 1,3,5-Triiodobenzene

A key application of this compound is its conversion to 1,3,5-triiodobenzene, a precursor for the synthesis of conjugated microporous polymers and optical materials. This transformation is achieved through a deamination reaction.[3]

Caption: Workflow for the synthesis of 1,3,5-triiodobenzene.

Experimental Protocol:

Finely ground sodium nitrite (1.95 g, 0.028 mol) is slowly added with stirring to sulfuric acid (3.5 mL). A solution of this compound (2.90 g, 6.16 mmol) in glacial acetic acid (130 mL) is then added dropwise while maintaining the temperature below 20 °C. The resulting diazonium salt solution is added dropwise to a suspension of copper(I) oxide (2.52 g) in dry ethanol (70 mL) with vigorous stirring. The mixture is heated to boiling for 30 minutes. After cooling and work-up including extraction with benzene and recrystallization, 1,3,5-triiodobenzene is obtained in high yield (84%).[3]

Palladium-Catalyzed Cross-Coupling Reactions

The three C-I bonds in this compound are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of complex molecular architectures. The differential reactivity of the iodine atoms in polyiodinated systems can potentially allow for selective and sequential couplings.

While specific, detailed protocols for Sonogashira or Suzuki coupling reactions starting directly from this compound were not found in the initial searches, the general principles of these reactions are well-established. Such transformations would typically involve a palladium catalyst, a suitable ligand, a base, and the appropriate coupling partner (e.g., a terminal alkyne for Sonogashira or a boronic acid for Suzuki). The development of such protocols for this compound would be a valuable contribution to synthetic methodology.

Synthesis of Heterocyclic Compounds

The amino group of this compound can be a key functionality for the construction of nitrogen-containing heterocycles. For instance, it can be envisioned as a starting material for the synthesis of substituted benzotriazoles, a class of compounds with significant applications in medicinal chemistry. The general synthesis of benzotriazoles often involves the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid. While a direct application of this to a tri-iodinated system was not explicitly found, it represents a plausible synthetic route to novel, highly functionalized heterocyclic systems.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its unique substitution pattern of a reactive amino group and three iodine atoms provides a platform for a multitude of chemical transformations. The straightforward synthesis of this compound, particularly through green methods like solid-state iodination, enhances its appeal as a starting material. Its utility has been demonstrated in the high-yield synthesis of 1,3,5-triiodobenzene, and it holds significant potential for the construction of complex molecules through modern cross-coupling reactions and the synthesis of novel heterocyclic frameworks. For researchers and professionals in drug development and materials science, this compound offers a valuable tool for accessing new chemical space and developing innovative molecular structures. Further exploration of its reactivity in modern synthetic methodologies is a promising area for future research.

References

- 1. This compound | 24154-37-8 | Benchchem [benchchem.com]

- 2. This compound | C6H4I3N | CID 222556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Russian Chemical Bulletin [russchembull.ru]

- 4. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 2,4,6-Triiodoaniline: Discovery, Synthesis, and Applications

This technical guide provides an in-depth overview of 2,4,6-triiodoaniline, a crucial intermediate in synthetic organic chemistry and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, historical context, synthesis protocols, and primary applications, with a focus on its role as a precursor to medical imaging agents.

Introduction and Historical Context

While the precise date of the first synthesis of this compound is not prominently documented, its development is intrinsically linked to the broader history of halogenated aromatic compounds and the advent of medical imaging. The journey of iodinated contrast agents began with the use of Lipiodol®, an iodinated oil, in 1921. A significant advancement occurred in 1953 with the marketing of diatrizoate, a water-soluble, tri-iodinated contrast agent derived from triiodobenzoic acid. It is within this context that this compound emerged as a fundamental building block, providing the tri-iodinated benzene core essential for these vital diagnostic tools. Its synthesis is now considered a classical and well-established procedure in organic chemistry.

The primary importance of this compound lies in its role as a precursor to a class of non-ionic X-ray contrast media. The three iodine atoms attached to the benzene ring provide a high electron density, which is effective at attenuating X-rays, thereby enhancing the contrast of medical images.

Chemical and Physical Properties

This compound is a solid organic compound notable for its high molecular weight, largely attributable to the three iodine atoms.[1] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 24154-37-8[1] |

| Molecular Formula | C₆H₄I₃N[1] |

| Molecular Weight | 470.82 g/mol [1] |

| Canonical SMILES | C1=C(C=C(C(=C1I)N)I)I[2] |

| InChI Key | GNOYQZRQXNVAKE-UHFFFAOYSA-N[1] |

| Appearance | Solid[3] |

| Purity (Typical) | ≥95%[1] |

Spectroscopic Data

The symmetrical nature of the this compound molecule leads to a relatively simple NMR spectrum, which is a key tool for its structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by its simplicity due to the molecule's C₂ᵥ symmetry. The two protons at the C3 and C5 positions are chemically equivalent and thus appear as a single signal.[1]

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (C3-H, C5-H) | ~7.86 | Singlet | 2H |

| NH₂ | ~4.66 | Broad Singlet | 2H |

| Data sourced from BenchChem.[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the molecular structure. The "heavy atom effect" of iodine results in a strong shielding effect, shifting the signals of the iodine-bound carbons (C2, C4, C6) significantly upfield.[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound in (CD₃)₂SO

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C 1-NH₂ | 147.0 |

| C 3/C 5-H | 145.4 |

| C 2/C 6-I | 83.0 |

| C 4-I | 78.8 |

| Data sourced from BenchChem, citing the IUCr.[1] |

Synthesis and Experimental Protocols

The predominant method for preparing this compound is through the electrophilic aromatic substitution of aniline. The strong activating, ortho-, para-directing nature of the amino group facilitates the introduction of three iodine atoms onto the aromatic ring.[1]

References

An In-depth Technical Guide to the Safe Handling of 2,4,6-Triiodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,6-Triiodoaniline (CAS No. 24154-37-8), a halogenated aniline derivative used in various research and synthesis applications. Due to its chemical nature, strict adherence to safety protocols is essential to minimize risks to personnel and the environment.

Chemical and Physical Properties

This compound is an organic compound characterized by an aniline molecule substituted with three iodine atoms.[1] This substitution significantly influences its reactivity and physical properties.[1] It is typically a solid at room temperature.[1]

| Property | Value | Source |

| CAS Number | 24154-37-8 | [2][3][4] |

| Molecular Formula | C₆H₄I₃N | [1][2][5] |

| Molecular Weight | 470.82 g/mol | [2][3][4] |

| Appearance | Solid | [1][3] |

| Purity | Typically >95% or 97% | [4][6][7] |

| InChI Key | GNOYQZRQXNVAKE-UHFFFAOYSA-N | [2][6][7] |

| Canonical SMILES | C1=C(C=C(C(=C1I)N)I)I | [2][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Class | GHS Hazard Statement (H-code) | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[2][9] |

| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin.[2] |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[2][9] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[2][9] |

| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled.[2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation.[2][9] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation : All work with this compound must be performed in a properly functioning chemical fume hood.[10][11] Use only outdoors or in a well-ventilated area.[10][12]

-

Eye Protection : Wear tight-fitting safety goggles or a face shield.[10][11] Eyewash stations must be readily accessible.[11]

-

Skin and Body Protection : Wear a full-length lab coat and appropriate protective gloves (e.g., nitrile gloves for short-term use, check manufacturer compatibility).[10][11] Avoid contact with skin and clothing.[11]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12][13]

General Handling and Hygiene

-

Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[9][10]

-

Avoid breathing dust, fumes, or vapors.

-

Immediately change any contaminated clothing.[10] Contaminated work clothing should not be allowed out of the workplace.[10]

Storage

-

The substance is light-sensitive and may require protection from light.[10]

-

Store locked up or in an area accessible only to qualified personnel.[10][12]

-

Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[12][13]

Spill and Release Measures

-

Personal Precautions : Evacuate the area and ensure adequate ventilation.[9][10] Avoid substance contact and do not breathe dust or vapors.[9][10]

-

Containment and Cleaning : For solid spills, sweep up and shovel into a suitable, closed container for disposal.[12] For liquid spills, collect with liquid-absorbent material.[10]

-

Environmental Precautions : Do not let the product enter drains or surface water.[9][10][13] Local authorities should be advised if significant spillages cannot be contained.[13]

First Aid Measures

-

If Swallowed : Immediately call a POISON CENTER or doctor.[9][10] Rinse mouth and give water to drink (two glasses at most).[9][10]

-

If on Skin : Immediately take off all contaminated clothing.[9][10] Wash with plenty of water.[9][10] If skin irritation or a rash occurs, get medical advice.[10]

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[10][12] Call a POISON CENTER or doctor.[10]

-

If in Eyes : Rinse cautiously with water for several minutes.[9][10] Remove contact lenses if present and easy to do.[9][10] Immediately call an ophthalmologist.[10]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Visualization of Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates the logical workflow for handling this compound from procurement to disposal, emphasizing critical safety checkpoints.

Caption: Workflow for the safe handling of this compound.

Conceptual Metabolic Pathway to Toxicity

While specific toxicological pathways for this compound are not fully elucidated in the provided literature, a generalized pathway for halogenated aromatics involves metabolic activation. Microbial degradation and disinfection byproduct formation studies suggest that processes like hydroxylation and ring cleavage are common for halogenated anilines.[14][15] The following diagram conceptualizes a potential route where the parent compound is metabolized, potentially leading to toxic intermediates.

Caption: Conceptual metabolic pathway for halogenated aniline toxicity.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C6H4I3N | CID 222556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. iodochem.com [iodochem.com]

- 5. This compound | C6H4I3N | CID 222556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. This compound | 24154-37-8 | Benchchem [benchchem.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors and Starting Materials for 2,4,6-Triiodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-triiodoaniline, a key intermediate in the development of various pharmaceuticals, particularly iodinated contrast agents. This document details the primary starting materials, essential precursors, and prevalent synthetic methodologies, supported by quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Core Concepts: Starting Materials and Precursors

The synthesis of this compound predominantly commences with aniline as the foundational starting material. The core of the synthesis involves the electrophilic substitution of three iodine atoms onto the aniline ring at the ortho and para positions. This high degree of regioselectivity is driven by the strong activating and ortho-, para-directing nature of the amino group (-NH₂) on the benzene ring.[1]

The key to the transformation lies in the selection of an appropriate iodinating agent , which serves as the precursor to the electrophilic iodine species (I⁺) that attacks the electron-rich aniline ring. The choice of iodinating agent and reaction conditions significantly influences the reaction's efficiency, yield, and purity of the final product.

Commonly employed precursors for the iodination of aniline to produce this compound include:

-

Potassium Dichloroiodate (KICl₂): A well-established and effective reagent that provides a chemoselective route to the desired product.[1]

-

N-Iodosuccinimide (NIS): A versatile and efficient iodinating agent, often used under mild conditions.

-

Molecular Iodine (I₂) in the presence of an oxidizing agent: This method generates the electrophilic iodine species in situ.

Synthetic Methodologies and Quantitative Data

Several methods have been developed for the synthesis of this compound. The following table summarizes the quantitative data associated with the most common approaches, allowing for a comparative analysis of their efficiencies.

| Method | Starting Material | Key Reagents/Precursors | Solvent/Conditions | Reaction Time | Yield (%) | Purity (%) |

| Potassium Dichloroiodate | Aniline | Potassium Dichloroiodate (KICl₂) | Dilute Hydrochloric Acid | - | up to 85 | 95 - 99.9 (GC) |

| N-Iodosuccinimide (Grinding) | Aniline | N-Iodosuccinimide (NIS) | Solid-state, Room Temperature | 5 - 8 minutes | 97 | 95.33 (GC) |

| Molecular Iodine/Oxidizing Agent | Aniline | Iodine (I₂), Potassium Iodate (KIO₃), Sulfuric Acid | Water | - | - | - |

| Consecutive Iodination/Diazotization | Aniline | Iodine, followed by diazotization reagents | - | - | 51 | - |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes to this compound.

Synthesis using Potassium Dichloroiodate

This method is noted for its high chemoselectivity and good yields.[1]

Experimental Protocol:

-

Prepare a solution of potassium dichloroiodate (KICl₂) in dilute hydrochloric acid. An excess of the iodinating agent is typically used to ensure complete trisubstitution.

-

Cool the stirred solution in an ice bath.

-

Slowly add aniline dropwise to the cooled and stirred solution of potassium dichloroiodate.

-

Continue stirring the reaction mixture for a specified period to ensure the completion of the reaction.

-

The precipitated product, this compound, is collected by filtration.

-

Wash the collected solid with water to remove any remaining acid and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis using N-Iodosuccinimide (Solid-State Grinding)

This approach offers a rapid, efficient, and environmentally friendly alternative to traditional solvent-based methods.

Experimental Protocol:

-

In a mortar, combine aniline and N-iodosuccinimide (NIS) in a 1:3 molar ratio.

-

Grind the mixture at room temperature for 5-8 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, wash the solid mixture with water to remove succinimide.

-

Collect the solid product by filtration.

-

The crude this compound can be purified by recrystallization.

Synthesis using Molecular Iodine and an Oxidizing Agent

This method involves the in-situ generation of the electrophilic iodinating species.

Experimental Protocol:

-

To a stirred mixture of aniline in water, add molecular iodine (I₂) and an oxidizing agent such as potassium iodate (KIO₃).

-

Acidify the mixture with a strong acid, such as sulfuric acid (H₂SO₄), which facilitates the disproportionation of I₂ and the iodate to form the active iodinating species.[1]

-

Continue stirring the reaction mixture until the reaction is complete.

-

The solid product is isolated by filtration.

-

Wash the product with a solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water.

-

Purify the crude product by recrystallization.

Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and the logical relationship between the starting material, precursors, and the final product.

Caption: Synthetic routes to this compound from Aniline.

Caption: General experimental workflow for this compound synthesis.

References

Methodological & Application

Application Note: Synthesis of 2,4,6-Triiodoaniline from Aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2,4,6-Triiodoaniline, a key intermediate in various organic syntheses, starting from aniline. The primary method described herein is the direct electrophilic iodination of aniline using potassium dichloroiodate (KICl₂) in an acidic medium, a procedure noted for its chemoselectivity and high purity of the resulting product.[1][2][3] The amino group of aniline is a strong activating group, which directs the incoming iodine electrophiles to the ortho and para positions, facilitating the formation of the trisubstituted product.[1]

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and radiocontrast agents. Its synthesis is a classic example of an electrophilic aromatic substitution reaction. The strong ortho-, para-directing nature of the amino (-NH₂) group on the aniline ring activates the aromatic system, enabling the substitution of three iodine atoms onto the ring in a single procedural step.[1] Several methods exist for this transformation, including the use of N-iodosuccinimide (NIS) or molecular iodine with an oxidizing agent.[1] However, the use of potassium dichloroiodate in dilute hydrochloric acid is a well-established and efficient method.[1][2][3]

Reaction Mechanism & Scheme

The reaction proceeds via an electrophilic aromatic substitution mechanism. The iodinating agent, in this case derived from potassium dichloroiodate, generates an electrophilic iodine species that attacks the electron-rich ortho and para positions of the aniline ring. The high activation from the amino group ensures that trisubstitution occurs readily.

Reaction: Aniline + 3 I⁺ (from KICl₂) → this compound + 3 H⁺

Chemical Structure Transformation: (A visual representation of the chemical reaction from aniline to this compound would be placed here in a formal document.)

Quantitative Data Summary

The following table summarizes the key properties of the final product, this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₄I₃N | [1][4] |

| Molecular Weight | 470.82 g/mol | [1][4] |

| Appearance | Solid powder | [5] |

| Reported Yield | 51% - 91% (method dependent) | [1][6] |

| Typical Purity | ~95% | [1] |

| ¹H NMR (CDCl₃) | δ ~7.8 ppm (s, 2H, Ar-H), δ ~4.66 ppm (s, 2H, -NH₂) | [1] |

| ¹³C NMR ((CD₃)₂SO) | δ 147.0, 145.4, 83.0, 78.8 ppm | [1] |

Experimental Protocol: Iodination using Potassium Dichloroiodate

This protocol is based on the chemoselective iodination of aniline with potassium dichloroiodate in a dilute hydrochloric acid solution.[2][3]

4.1 Materials and Reagents:

-

Aniline (C₆H₅NH₂)

-

Potassium Dichloroiodate (KICl₂)

-

Hydrochloric Acid (HCl), dilute solution

-

Deionized Water

-

Ethanol (for recrystallization, optional)

4.2 Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filtration paper

-

Standard laboratory glassware

4.3 Procedure:

-

Prepare the Iodinating Solution: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of potassium dichloroiodate (KICl₂) in dilute hydrochloric acid. The stoichiometry is critical, and an excess of the iodinating agent is typically used to ensure complete trisubstitution.[1]

-

Cool the Reaction Mixture: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Add Aniline: Slowly add aniline dropwise to the stirred, cold solution of potassium dichloroiodate via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir for a specified period (e.g., 1-2 hours) while maintaining the cold temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion, the this compound product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining acid and inorganic salts.

-

Drying and Purification: Dry the product, for instance, in a desiccator or a vacuum oven at a low temperature. If further purification is needed, recrystallization from a suitable solvent like ethanol can be performed. One reported procedure obtained a 91% yield after crystallization from DCM.[6]

Safety and Hazard Information

-

Aniline: Toxic, handle in a well-ventilated fume hood. Avoid skin contact and inhalation.

-

Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound: May cause skin and serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.[4]

-

Always follow standard laboratory safety procedures.

Visualized Workflow and Pathways

The following diagrams illustrate the key logical and experimental flows.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified signaling pathway for electrophilic iodination.

References

- 1. This compound | 24154-37-8 | Benchchem [benchchem.com]

- 2. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H4I3N | CID 222556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Iodination of Aniline using Potassium Dichloroiodate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective iodination of aniline using potassium dichloroiodate (KICl₂). Potassium dichloroiodate is a stable, cost-effective, and efficient electrophilic iodinating agent that allows for the controlled synthesis of mono-, di-, and tri-iodoanilines.[1] These iodinated anilines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials. The protocols outlined below describe the chemoselective synthesis of 2,4-diiodoaniline and 2,4,6-triiodoaniline by adjusting the stoichiometry of the reagents in a dilute hydrochloric acid medium.[1][2]

Introduction

Iodinated anilines are crucial building blocks in medicinal chemistry and materials science due to their utility in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The carbon-iodine bond serves as a versatile handle for the introduction of molecular complexity. Traditional methods for aniline iodination can suffer from a lack of selectivity, leading to mixtures of products that are challenging to separate.[3][4]

The use of potassium dichloroiodate (KICl₂) offers a significant advantage by providing a controlled and selective method for the synthesis of specific iodoaniline isomers.[2][5] In solution, KICl₂ dissociates to form potassium chloride (KCl) and iodine monochloride (ICl), the latter of which is the active electrophilic iodinating species.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly activating amino group of aniline directs the incoming iodine atoms to the ortho and para positions. By carefully controlling the reaction conditions and the molar ratio of aniline to KICl₂, it is possible to achieve high yields of the desired di- or tri-iodinated products.

This application note provides two detailed protocols for the synthesis of 2,4-diiodoaniline and this compound, a summary of the expected quantitative data, and a discussion of the reaction mechanism and workflow.

Data Presentation

The following tables summarize the expected yields and key properties of the synthesized iodoanilines based on the protocols provided.

Table 1: Summary of Reaction Conditions and Expected Yields

| Product | Aniline:KICl₂ Molar Ratio | Reaction Time (hours) | Expected Yield (%) |

| 2,4-Diiodoaniline | 1 : 2.2 | 4 | 75-85 |

| This compound | 1 : 3.3 | 6 | 85-95 |

Table 2: Physicochemical Properties of Iodinated Anilines

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 2,4-Diiodoaniline | C₆H₅I₂N | 344.92 | 93-96 | Light brown solid |

| This compound | C₆H₄I₃N | 470.82 | 184-187 | Off-white to pinkish solid |

Experimental Protocols

Preparation of Potassium Dichloroiodate (KICl₂) Solution (1 M)

Materials:

-

Potassium Iodide (KI)

-

Potassium Iodate (KIO₃)

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Distilled Water

Procedure: [6]

-

In a fume hood, dissolve 16.6 g (0.1 mol) of potassium iodide and 21.4 g (0.1 mol) of potassium iodate in 150 mL of distilled water in a 250 mL beaker with vigorous stirring.

-

Slowly add 50 mL of concentrated hydrochloric acid to the stirred solution.

-

Continue stirring until all solids have dissolved. The solution will be a clear, yellow-orange color.

-

Transfer the solution to a 200 mL volumetric flask and dilute to the mark with distilled water to obtain an approximately 1 M solution of KICl₂.

Protocol for the Synthesis of 2,4-Diiodoaniline

Materials:

-

Aniline

-

1 M Potassium Dichloroiodate (KICl₂) solution

-

1 M Hydrochloric Acid (HCl)

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.86 g (0.02 mol) of aniline in 50 mL of 1 M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 44 mL (0.044 mol, 2.2 equivalents) of the 1 M KICl₂ solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by adding 10% sodium thiosulfate solution dropwise until the yellow color of excess iodine disappears.

-

Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from ethanol to yield pure 2,4-diiodoaniline.

Protocol for the Synthesis of this compound

Materials:

-

Aniline

-

1 M Potassium Dichloroiodate (KICl₂) solution

-

1 M Hydrochloric Acid (HCl)

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.86 g (0.02 mol) of aniline in 50 mL of 1 M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 66 mL (0.066 mol, 3.3 equivalents) of the 1 M KICl₂ solution dropwise to the stirred aniline solution over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.

-

Quench the reaction by adding 10% sodium thiosulfate solution dropwise until the yellow color of excess iodine disappears.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Suspend the crude solid in a saturated sodium bicarbonate solution to neutralize any remaining acid, then filter again and wash with water.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Visualization of Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the general experimental workflow for the iodination of aniline using potassium dichloroiodate.

Caption: General workflow for the synthesis of iodinated anilines.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the electrophilic aromatic substitution mechanism for the iodination of aniline.

Caption: Mechanism of electrophilic iodination of aniline with ICl.

References

Application Notes and Protocols for the Synthesis and Subsequent Transformation of 2,4,6-Triiodoaniline

Introduction

The Sandmeyer reaction is a versatile chemical process used to synthesize aryl halides and other compounds from aryl diazonium salts, which are formed from aryl amines.[1] It is a cornerstone of aromatic chemistry, enabling substitution patterns that are not achievable through direct electrophilic substitution.[2] However, it is important to clarify that the synthesis of 2,4,6-triiodoaniline itself is not achieved via a Sandmeyer reaction . Instead, this compound is prepared through the direct electrophilic iodination of aniline. The highly activating nature of the amino group directs the iodine atoms to the ortho and para positions, resulting in the desired trisubstituted product.[3]

Once synthesized, this compound can then serve as a substrate for a subsequent Sandmeyer-type reaction, such as deamination, to produce compounds like 1,3,5-triiodobenzene.[4][5]

These application notes provide detailed protocols for both the synthesis of this compound via electrophilic iodination and its subsequent conversion to 1,3,5-triiodobenzene through a deamination process involving diazotization.

Application Note 1: Synthesis of this compound via Electrophilic Iodination

This protocol details a chemoselective method for the synthesis of this compound from aniline using potassium dichloroiodate (KICl₂) in an acidic medium.[3][5] This approach offers a reliable route to the desired product with high purity.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) on the aniline ring is a strong activating group, directing the incoming electrophilic iodine to the ortho (2,6) and para (4) positions.

Experimental Protocol

Materials:

-

Aniline

-

Potassium dichloroiodate (KICl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Prepare a stirred solution of potassium dichloroiodate in dilute hydrochloric acid in a reaction vessel.

-

Cool the reaction vessel in an ice bath to maintain a low temperature.

-

Slowly add aniline dropwise to the stirred KICl₂ solution. The stoichiometry of the reagents is critical for maximizing the yield of the tri-substituted product.[3]

-

After the addition is complete, allow the reaction mixture to stir for an appropriate time to ensure completion.

-

The precipitate of this compound is then collected by filtration.

-

Wash the crude product with cold deionized water to remove any remaining acid and salts.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure this compound.[6]

Quantitative Data

| Parameter | Value / Description | Reference |

| Starting Material | Aniline | [3] |

| Iodinating Agent | Potassium Dichloroiodate (KICl₂) | [3][5] |

| Reaction Medium | Dilute Hydrochloric Acid (HCl) | [5] |

| Product Molecular Formula | C₆H₄I₃N | [3] |

| Product Molecular Weight | 470.82 g/mol | [3] |

| Typical Purity | > 95% | [3] |

| Appearance | Brown solid | [7] |

Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Application Note 2: Synthesis of 1,3,5-Triiodobenzene via Deamination of this compound